

Enantiomer Activity and Properties Comparison

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Compound Focus: Quizalofop-P

CAS No.: 100646-51-3

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Property	(+)-(R)-Enantiomer (Quizalofop-P-ethyl)	(-)-(S)-Enantiomer
Herbicidal Activity	High activity; potent inhibitor of ACCase [1] [2]	Inactive or very low activity [2]
Commercial Form	Purified active enantiomer in "quizalofop-P-ethyl" products [3] [2]	Present as an impurity in racemic mixtures; considered a "distomer" [3]
Optical Purity	Marketed formulation contains ~99.4% pure (R)-enantiomer (EF~0.006) [3]	Typically a minor impurity (~0.6%) in purified products [3]
Environmental Fate	Preferentially degraded in some soils and by specific microbes [2]	Can persist longer in certain crops (e.g., carrots) [3]
Metabolism in Rats	Oral bioavailability of its acid metabolite: 72.8% [1]	Oral bioavailability of its acid metabolite: 83.6% [1]

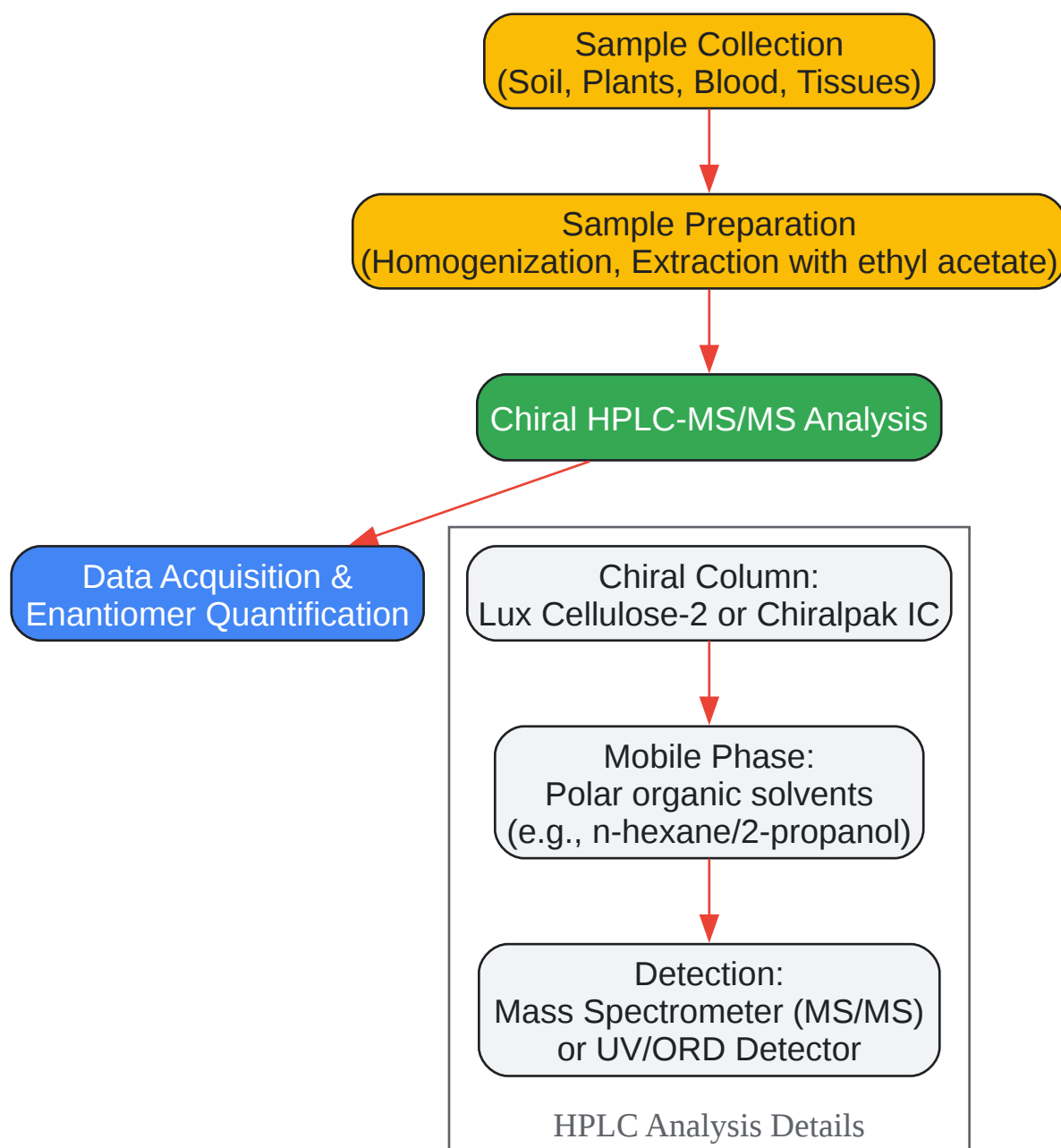
Experimental Protocols for Enantioselective Analysis

Researchers use chiral high-performance liquid chromatography (HPLC) methods to separate, identify, and quantify the enantiomers. Here are detailed protocols from recent studies:

- **Chiral Separation Method (2023 Study) [3]**

- **Analytical Method:** HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry)
 - **Chiral Column:** Lux Cellulose-2 (250 x 4.6 mm)
 - **Mobile Phase:** Polar organic mode with isocratic elution
 - **Detection:** Mass spectrometry
 - **Sample Preparation:** Solid-liquid extraction from soil and vegetables (carrots, turnips)
 - **Performance:** Recovery >70%; Limit of Detection (LOD) for each enantiomer <5 ng/g
- **Chiral Separation Method (2014 Study) [1]**
 - **Analytical Method:** Chiral HPLC with UV/ORD detection
 - **Chiral Column:** Chiralpak IC (250 x 4.6 mm)
 - **Mobile Phase:** n-hexane and 2-propanol (92:8, v/v) with 0.5% Trifluoroacetic Acid (TFA)
 - **Flow Rate:** 0.6 mL/min
 - **Column Temperature:** 15°C
 - **Detection:** UV absorption at 230 nm; Optical Rotatory Dispersion (ORD) to determine elution order

The workflow for analyzing enantiomers in environmental and biological samples involves several key stages, from sample preparation to final quantification.



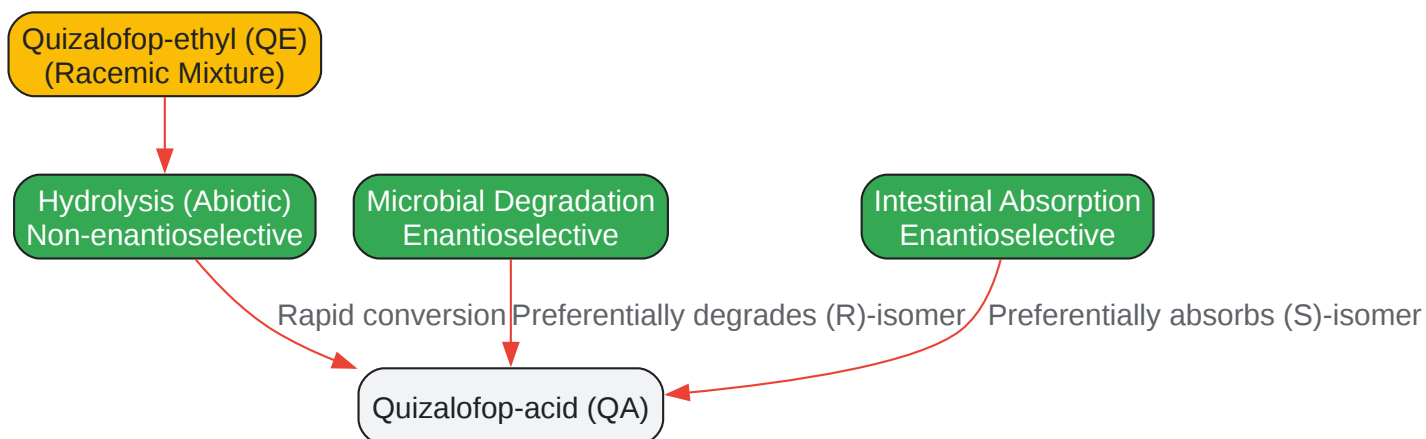
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Metabolic Pathways and Environmental Behavior

The metabolism and environmental dissipation of quizalofop-ethyl are enantioselective, meaning the two forms are processed at different rates.

- **In Vivo Metabolism:** In rats, quizalofop-ethyl is rapidly hydrolyzed to its acid metabolite, quizalofop-acid (QA) [1]. Studies show the (+)-(R)-enantiomer of QA has a lower oral bioavailability (72.8%) than the (-)-(S)-enantiomer (83.6%), and the (+)-form is consistently found at higher concentrations in blood and tissues [1]. **Enantioselective intestinal absorption** is identified as a primary reason for this difference [4].
- **Environmental Degradation:** Microbial action in the environment often preferentially degrades the active (+)-(R)-enantiomer [2]. However, an exception has been observed in **carrots**, where the inactive (-)-(S)-enantiomer persists longer, leading to a significantly altered enantiomeric fraction [3]. The hydrolysis to the acid form is generally a non-selective (abiotic) process [3].

The following diagram illustrates the key metabolic and environmental transformation pathways of quizalofop-ethyl enantiomers.



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References

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3. An enantioselective high-performance liquid ... [sciencedirect.com]

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